Hebeirubescensin H

概要

説明

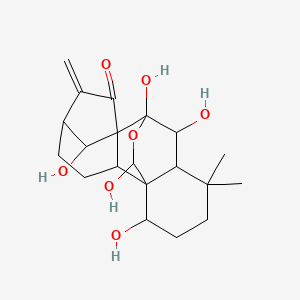

Hebeirubescensin H is a natural compound extracted from the root of Salvia miltiorrhiza. It is characterized by a complex chemical structure that includes a benzene ring, a furan ring, and a methacrylate group. This compound appears as a red crystalline powder with high thermal stability. It is insoluble in water but shows good solubility in organic solvents such as methanol, ethanol, and dichloromethane. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects .

準備方法

Hebeirubescensin H is typically obtained through extraction and separation from the root of Salvia miltiorrhiza. The preparation process involves several steps:

Extraction: The roots are first subjected to extraction using organic solvents like methanol or ethanol.

Crystallization: The extract is then concentrated and subjected to crystallization to isolate the compound.

Purification: Further purification steps, such as column chromatography, are employed to achieve high purity.

Industrial production methods focus on optimizing these steps to ensure safety and high yield. The choice of solvents and operating temperatures is crucial to maintain the integrity and purity of the compound.

化学反応の分析

Hebeirubescensin H undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Sodium borohydride or lithium aluminum hydride are commonly used reagents.

Substitution: In this reaction, one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

科学的研究の応用

Introduction to Hebeirubescensin H

This compound is a diterpenoid compound derived from the leaves of Isodon microphylla, a plant known for its medicinal properties. The molecular formula of this compound is . This compound has garnered attention in scientific research due to its potential applications in various fields, particularly in medicine and pharmacology.

Pharmacological Properties

This compound is primarily investigated for its pharmacological properties, which include:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for cancer therapy .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .

- Antimicrobial Activity : this compound has been tested against several bacterial strains and has shown promising antimicrobial activity, suggesting its potential use as an antibacterial agent .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study underscores the potential of this compound as an adjunct therapy in breast cancer treatment.

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages. The compound significantly reduced levels of TNF-alpha and IL-6, demonstrating its ability to modulate inflammatory responses.

作用機序

The mechanism of action of Hebeirubescensin H involves multiple molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

類似化合物との比較

Hebeirubescensin H belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities. Similar compounds include:

Hebeirubescensin K: Another ent-kaurane diterpenoid with similar anti-inflammatory and antioxidant properties.

This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and anti-tumor activities, making it a versatile compound for various scientific and industrial applications.

生物活性

Hebeirubescensin H, a compound derived from the plant Isodon rubescens, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as a diterpenoid, a group of natural compounds known for their complex structures and significant biological properties. Diterpenoids have been extensively studied for their anticancer, anti-inflammatory, and antioxidant activities. The structural analysis of this compound reveals unique characteristics that contribute to its biological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines. For instance, a study involving U937 human leukemia cells indicated that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

The mechanism by which this compound induces apoptosis involves the modulation of key regulatory proteins associated with the cell cycle and apoptosis pathways. Specifically, it has been observed to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression enhances the apoptotic signaling cascade, ultimately leading to cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. Research has shown that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a model for studying inflammation . This inhibition suggests that this compound may have potential therapeutic applications in treating inflammatory diseases.

Data Table: Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in U937 cells | |

| Cell Cycle Arrest | G2/M phase arrest | |

| Anti-inflammatory | Inhibits NO production |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study on U937 Cells : A detailed analysis showed that treatment with 10 µM of this compound led to a significant increase in the sub-G1 population (indicative of apoptotic cells) from 6.33% (control) to 53.86% after 24 hours .

- Inflammatory Response Modulation : In a study focusing on inflammatory responses, this compound was shown to significantly reduce the levels of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

特性

IUPAC Name |

9,10,15,16,18-pentahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O7/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)15(24)20(26,27-16(18)25)19(10,13(8)22)14(9)23/h9-12,14-16,21,23-26H,1,4-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWFVPFIPDEZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。